molecular formula C11H13N B2467002 4-(butan-2-yl)benzonitrile CAS No. 142779-15-5

4-(butan-2-yl)benzonitrile

Cat. No.: B2467002
CAS No.: 142779-15-5
M. Wt: 159.232
InChI Key: JIHSGKOBFASORG-UHFFFAOYSA-N
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Description

4-(butan-2-yl)benzonitrile, also known as 4-(sec-butyl)benzonitrile, is an organic compound with the molecular formula C11H13N. It is a derivative of benzonitrile, where a butan-2-yl group is attached to the fourth position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing benzonitrile derivatives involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a catalyst. This method is advantageous due to its mild reaction conditions and high yield . For 4-(butan-2-yl)benzonitrile, a similar approach can be employed, where the corresponding substituted benzaldehyde is used as the starting material.

Another method involves the reaction of benzoyl chloride with alkanesulphonyltrichlorophosphazene at elevated temperatures (150-190°C). This method is useful for preparing various benzonitrile derivatives, including this compound .

Industrial Production Methods

Industrial production of benzonitrile derivatives often involves ammoxidation of toluene derivatives. This process includes the reaction of toluene with ammonia and oxygen in the presence of a catalyst to form the corresponding benzonitrile . For this compound, the starting material would be a toluene derivative with a butan-2-yl group.

Chemical Reactions Analysis

Types of Reactions

4-(butan-2-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(butan-2-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(butan-2-yl)benzonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield different products.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound, without the butan-2-yl group.

    4-(methyl)benzonitrile: A simpler derivative with a methyl group instead of butan-2-yl.

    4-(tert-butyl)benzonitrile: Another derivative with a tert-butyl group.

Uniqueness

4-(butan-2-yl)benzonitrile is unique due to the presence of the butan-2-yl group, which can influence its chemical reactivity and physical properties. This group can provide steric hindrance, affecting the compound’s interactions with other molecules and its overall stability .

Properties

IUPAC Name

4-butan-2-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-3-9(2)11-6-4-10(8-12)5-7-11/h4-7,9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHSGKOBFASORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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